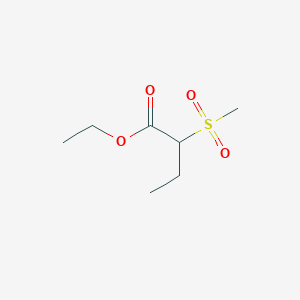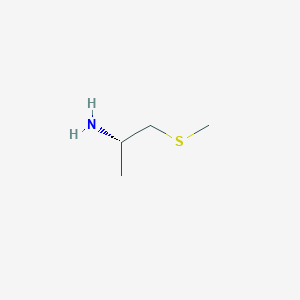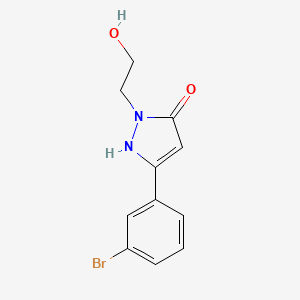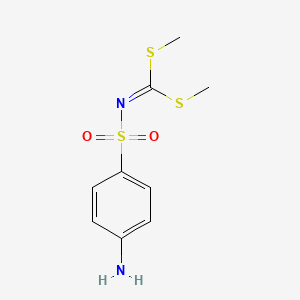![molecular formula C16H13NO5S3 B8658508 2-{[1-hydroxy-4-(thiophene-2-sulfonamido)naphthalen-2-yl]sulfanyl}acetic acid](/img/structure/B8658508.png)
2-{[1-hydroxy-4-(thiophene-2-sulfonamido)naphthalen-2-yl]sulfanyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-hydroxy-4-(thiophene-2-sulfonamido)naphthalen-2-yl]sulfanyl}acetic acid is a complex organic compound featuring a naphthalene core substituted with hydroxy, thiophene-sulfonamido, and thioacetic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-hydroxy-4-(thiophene-2-sulfonamido)naphthalen-2-yl]sulfanyl}acetic acid involves multiple steps, typically starting with the functionalization of the naphthalene ring. Common synthetic routes include:
Naphthalene Functionalization: Introduction of hydroxy and sulfonamido groups onto the naphthalene ring.
Thioether Formation: Coupling of the thiophene-sulfonamido group with the naphthalene derivative.
Acetic Acid Substitution: Introduction of the thioacetic acid moiety.
Reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-{[1-hydroxy-4-(thiophene-2-sulfonamido)naphthalen-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the sulfonamido group to an amine.
Substitution: Replacement of the thioacetic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an amine derivative .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-{[1-hydroxy-4-(thiophene-2-sulfonamido)naphthalen-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The hydroxy and sulfonamido groups can form hydrogen bonds with biological molecules, while the thiophene and thioacetic acid moieties may interact with enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1-Hydroxy-4-(thiophene-2-sulfonamido)naphthalen-2-ylthio)propionic acid
- 2-(1-Hydroxy-4-(thiophene-2-sulfonamido)naphthalen-2-ylthio)butyric acid
Uniqueness
2-{[1-hydroxy-4-(thiophene-2-sulfonamido)naphthalen-2-yl]sulfanyl}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H13NO5S3 |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
2-[1-hydroxy-4-(thiophen-2-ylsulfonylamino)naphthalen-2-yl]sulfanylacetic acid |
InChI |
InChI=1S/C16H13NO5S3/c18-14(19)9-24-13-8-12(10-4-1-2-5-11(10)16(13)20)17-25(21,22)15-6-3-7-23-15/h1-8,17,20H,9H2,(H,18,19) |
Clave InChI |
GVAXUAIZKLJWSB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=C2O)SCC(=O)O)NS(=O)(=O)C3=CC=CS3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
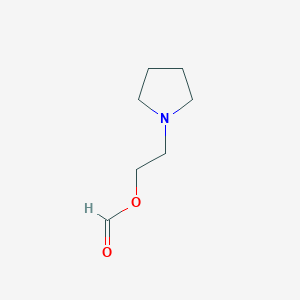
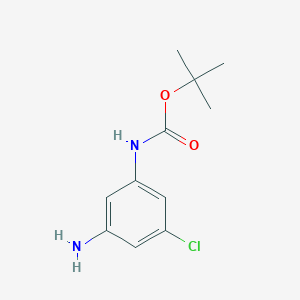
![1H,2H,3H-Benzo[G]indole](/img/structure/B8658439.png)
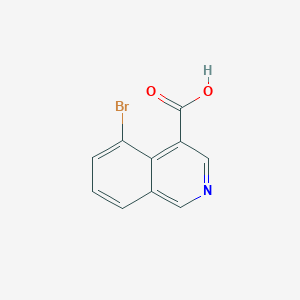


![4-[[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino]-2-methoxyphenyl Acetate](/img/structure/B8658477.png)
